molecular formula C9H12O2 B011331 Ethyl cyclohexa-2,4-diene-1-carboxylate CAS No. 102653-27-0

Ethyl cyclohexa-2,4-diene-1-carboxylate

Cat. No. B011331
M. Wt: 152.19 g/mol
InChI Key: VPUMROAOIHYSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cyclohexa-2,4-diene-1-carboxylate, also known as ethyl 2,4-cyclohexadiene-1-carboxylate, is a chemical compound with the molecular formula C10H12O2. It is commonly used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate is not fully understood. However, it is believed to act as a dienophile in the Diels-Alder reaction. It may also act as a nucleophile in certain chemical reactions.

Biochemical And Physiological Effects

Ethyl cyclohexa-2,4-diene-1-carboxylate has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled in large quantities.

Advantages And Limitations For Lab Experiments

Ethyl cyclohexa-2,4-diene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has several limitations. It may be toxic if ingested or inhaled in large quantities. Additionally, it may react with other chemicals in the laboratory, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a building block. Another direction is the study of its chemical and physical properties, which may lead to the development of new materials and technologies. Additionally, it may be used in the development of new chemical reactions and mechanisms.

Synthesis Methods

Ethyl cyclohexa-2,4-diene-1-carboxylate can be synthesized using various methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of cyclohexadiene with Ethyl cyclohexa-2,4-diene-1-carboxylate acrylate in the presence of a catalyst. Another method involves the reaction of cyclohexadiene with Ethyl cyclohexa-2,4-diene-1-carboxylate vinyl ketone in the presence of a Lewis acid catalyst.

Scientific Research Applications

Ethyl cyclohexa-2,4-diene-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of chemical reactions and mechanisms.

properties

CAS RN

102653-27-0

Product Name

Ethyl cyclohexa-2,4-diene-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl cyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-6,8H,2,7H2,1H3

InChI Key

VPUMROAOIHYSPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC=CC=C1

Canonical SMILES

CCOC(=O)C1CC=CC=C1

synonyms

2,4-Cyclohexadiene-1-carboxylicacid,ethylester(6CI)

Origin of Product

United States

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